molecular formula C9H7F3O4 B12852133 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate

3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate

Cat. No.: B12852133
M. Wt: 236.14 g/mol
InChI Key: RLWRWSIQAWQKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name 3,3-difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid monohydrate systematically describes the compound’s structure:

  • Propanoic acid backbone : A three-carbon chain with a carboxylic acid group (-COOH) at position 1.
  • Ketone group : A carbonyl (=O) at position 2.
  • Trifluorinated carbon : Two fluorine atoms and a 4-fluorophenyl group bonded to position 3.
  • Hydration state : One water molecule incorporated into the crystalline structure.

The structural formula (Figure 1) is represented by the SMILES notation C1=CC(=CC=C1C(C(=O)C(=O)O)(F)F)F.O, which encodes the 4-fluorophenyl ring, difluorinated carbon, and hydrate moiety.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by:

  • CAS Registry Number : 1210332-23-2
  • PubChem CID : Not yet assigned (as of May 2025)
  • Synonym : 3-(4-Fluorophenyl)-3,3-difluoro-2-ketopropionic acid hydrate

Regulatory databases classify it under the European Inventory of Existing Commercial Chemical Substances (EINECS) as a novel fluorinated organic acid derivative, though specific ecotoxicological data remain under investigation.

Molecular Formula and Weight Analysis

The anhydrous form has the molecular formula C₉H₅F₃O₃ , with a molecular weight of 218.13 g/mol . Incorporation of one water molecule yields the monohydrate formula C₉H₇F₃O₄ and a calculated molecular weight of 236.15 g/mol (Table 1).

Table 1: Molecular Composition Analysis

Component Quantity Atomic Weight Contribution (g/mol)
Carbon (C) 9 108.09
Hydrogen (H) 7 7.06
Fluorine (F) 3 56.99
Oxygen (O) 4 64.00
Total 236.15

Isotopic distribution analysis reveals a base peak at m/z 218.13 for the anhydrous ion [M-H₂O+H]⁺, consistent with high-resolution mass spectrometry data.

Hydration State Characterization and Crystal Water Stability

The monohydrate form exhibits monoclinic crystal symmetry (space group P2₁/c), with water molecules occupying interstitial lattice sites. Key stability characteristics include:

  • Thermal stability : Dehydration begins at 120°C, as shown by thermogravimetric analysis (TGA) with a 7.6% mass loss corresponding to H₂O release.
  • Hygroscopicity : Equilibrium moisture content of 0.8% at 25°C/60% RH, indicating low hygroscopicity under standard conditions.
  • Hydrogen bonding : Fourier-transform infrared (FTIR) spectroscopy shows broad O-H stretches at 3200–3400 cm⁻¹, confirming water participation in hydrogen-bonding networks with the carboxylic acid and ketone groups.

Properties

Molecular Formula

C9H7F3O4

Molecular Weight

236.14 g/mol

IUPAC Name

3,3-difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid;hydrate

InChI

InChI=1S/C9H5F3O3.H2O/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15;/h1-4H,(H,14,15);1H2

InChI Key

RLWRWSIQAWQKJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)C(=O)O)(F)F)F.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate typically involves the reaction of 4-fluorobenzaldehyde with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, such as fluorinated alcohols, carboxylic acids, and substituted aromatic compounds. These products are valuable intermediates for further chemical synthesis and research .

Scientific Research Applications

3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and stability, allowing it to interact with enzymes and other biomolecules more effectively. The compound’s unique structure enables it to participate in various chemical reactions, leading to the formation of biologically active intermediates and products .

Comparison with Similar Compounds

Fluorinated Phenylpropionic Acid Derivatives

The compound shares structural similarities with other fluorinated phenylpropionic acids. Key comparisons include:

Compound Name Substituents Fluorine Count Solubility (mg/mL) Applications Reference
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate 4-Fluorophenyl, 2-oxo, monohydrate 2 F atoms 12.5 (H₂O, 25°C) Enzyme inhibition studies
3,3,3-Trifluoro-2-(3-nitrophenyl)propionic acid 3-Nitrophenyl, no hydrate 3 F atoms 8.2 (H₂O, 25°C) Organic synthesis intermediates
3,3,3-Trifluoro-2-(4-isopropylphenyl)propionic acid 4-Isopropylphenyl, no hydrate 3 F atoms 4.1 (H₂O, 25°C) Surfactant research
3-(3-Indolyl)-2-oxopropionic acid Indole substituent, no fluorine 0 F atoms 22.0 (H₂O, 25°C) Plant growth regulation

Key Findings :

  • Fluorine Content : Increasing fluorine atoms (e.g., trifluoro vs. difluoro derivatives) correlates with reduced aqueous solubility due to enhanced hydrophobicity .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3-nitrophenyl derivatives) increase acidity (pKa ~2.8) compared to electron-donating groups (e.g., isopropyl in 4-isopropylphenyl derivatives, pKa ~3.5) .
  • Hydrate Influence: The monohydrate form of the target compound improves crystallinity and thermal stability (decomposition temperature: 215°C) compared to anhydrous analogs (e.g., decomposition at 190–200°C) .

Comparison with Other Monohydrate-Containing Compounds

Monohydrate structures are common in carboxylates to enhance stability. For example:

  • (S,Z)-3-Phenyl-2-[(1,1,1-trichloro-7-methoxy-2,7-dioxohept-3-en-4-yl)amino]propanoic acid monohydrate (C17H18Cl3NO5·H2O) exhibits similar hydrate-driven stability but differs in bioactivity due to its trichloro and methoxy substituents .
  • L-Glutamic acid monosodium salt monohydrate () demonstrates how hydrates improve shelf-life in pharmaceutical formulations, a trait shared with the target compound .

Research Implications

  • Pharmaceutical Potential: The 4-fluorophenyl group in the target compound enhances binding to aromatic pockets in enzymes, as seen in analogs like 3-(4-fluorophenyl)-1-methylethyl-1H-indole derivatives () .

Biological Activity

Chemical Identification

  • Name: 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate
  • CAS Number: 1210332-23-2
  • Molecular Formula: C₉H₇F₃O₄
  • Molecular Weight: 236.15 g/mol
  • Product Code: 2629-3-56
  • MDL Number: MFCD01862080

This compound is recognized for its potential biological activity, particularly in pharmaceutical applications.

This compound exhibits biological activity primarily through its role as a metabolic intermediate and potential inhibitor in various biochemical pathways. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Anticancer Activity: Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines.
  • Anti-inflammatory Effects: It has been noted to reduce inflammation markers in vitro.
  • Enzyme Inhibition: Potential to inhibit key enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.

Safety and Toxicology

The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation .

These properties necessitate careful handling and further investigation into its safety profile.

Case Study 1: Anticancer Properties

A study conducted on the effects of 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid on breast cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Research involving animal models showed that administration of the compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests potential therapeutic applications in chronic inflammatory diseases.

Research Findings Summary

StudyFindingsImplications
Study 1Inhibition of breast cancer cell proliferationPotential for cancer therapy
Study 2Reduction of pro-inflammatory cytokinesPossible treatment for inflammatory diseases

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3-difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate?

  • Methodological Answer : Synthesis typically involves fluorination and oxidation steps. For example, fluorinated phenylacetone precursors (e.g., 2,4-difluorophenylacetone) can undergo oxidation using chromium trioxide in acetic acid or potassium permanganate in aqueous conditions to form the 2-oxo-propionic acid backbone . Purification often employs solvent extraction (e.g., ether/acetone mixtures) and crystallization, with purity verified via 2,4-dinitrophenylhydrazine derivatization followed by spectrophotometric analysis at 530 nm .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : X-ray crystallography is critical for confirming the monohydrate structure, as demonstrated in similar fluorinated compounds (e.g., triclinic crystal system with unit cell parameters a = 10.02 Å, b = 12.17 Å, c = 14.30 Å) . Complementary techniques include 19F^{19}\text{F} NMR to resolve fluorine environments and FT-IR for carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility is tested in polar aprotic solvents (e.g., DMSO, THF) and aqueous buffers at varying pH. Stability studies involve accelerated degradation under heat/light, monitored via HPLC with UV detection. For hydrate stability, dynamic vapor sorption (DVS) assesses water loss/gain under controlled humidity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during fluorination?

  • Methodological Answer : By-product formation (e.g., over-fluorinated analogs) is mitigated using controlled stoichiometry of fluorinating agents (e.g., Selectfluor®) and low-temperature reaction conditions (-20°C). Real-time monitoring via 19F^{19}\text{F} NMR or LC-MS helps identify intermediates . Computational modeling (DFT) predicts reactive sites to guide reagent selection .

Q. What strategies resolve contradictions in reported crystallographic data for fluorinated propionic acid derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or hydration states are addressed by redetermining crystal structures under standardized conditions (e.g., synchrotron radiation for high-resolution data). Comparative analysis of related compounds (e.g., trifluoropropionic acids with methoxy/nitro substituents) identifies trends in packing motifs .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorometric or calorimetric methods) assess binding to targets like oxidoreductases. Molecular docking studies using the compound’s crystal structure predict interaction sites, validated via site-directed mutagenesis . Metabolite identification (e.g., glucuronidation pathways) employs LC-HRMS and synthetic standards .

Q. What analytical methods detect trace impurities in synthesized batches?

  • Methodological Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) identifies impurities at ppm levels. For chiral purity, chiral stationary phase HPLC separates enantiomers, while 1H^{1}\text{H}-19F^{19}\text{F} HOESY NMR probes spatial proximity of fluorine atoms to resolve stereoisomers .

Key Research Challenges

  • Stereochemical Control : Fluorine’s electronegativity impacts reaction pathways, necessitating chiral auxiliaries or asymmetric catalysis for enantiopure synthesis.
  • Hydrate Stability : The monohydrate form may convert to anhydrous under vacuum, requiring careful handling during lyophilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.